Product packaging for 6,6-Diphenylpiperidin-2-one(Cat. No.:CAS No. 14525-90-7)

6,6-Diphenylpiperidin-2-one

Cat. No.: B8543022
CAS No.: 14525-90-7
M. Wt: 251.32 g/mol
InChI Key: HSTDGDYQHLFWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Diphenylpiperidin-2-one is a piperidine-based organic compound of significant interest in medicinal chemistry research. Its core structure serves as a key scaffold for the development of novel bioactive molecules. Recent in silico studies have highlighted the potential of closely related 2,6-diphenylpiperidin-4-ol derivatives as inhibitors of the SARS-CoV-2 Main Protease (M pro ), a critical target for COVID-19 therapy . Molecular docking simulations using the SARS-CoV-2 M pro receptor (PDB ID: 5R84) demonstrated that these derivatives exhibit excellent binding affinity and stability, with some showing lower calculated binding energy (ΔG) than known antiviral drugs, suggesting a high potency against the virus . The research indicates that the 2,6-diphenylpiperidine moiety can effectively interact with the active site of the viral protease. This positions this compound as a promising precursor or model compound for the design and synthesis of new antiviral agents . Further preclinical and clinical studies are warranted to verify these computational findings and explore its full therapeutic potential . This product is intended for research purposes only and is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO B8543022 6,6-Diphenylpiperidin-2-one CAS No. 14525-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14525-90-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

6,6-diphenylpiperidin-2-one

InChI

InChI=1S/C17H17NO/c19-16-12-7-13-17(18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)

InChI Key

HSTDGDYQHLFWMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 6,6 Diphenylpiperidin 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the 6,6-Diphenylpiperidin-2-one Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. fiveable.meias.ac.inscribd.comairitilibrary.com For this compound, the primary disconnections focus on the formation of the lactam ring and the installation of the gem-diphenyl group.

Two key disconnection strategies are most prominent:

C-N Bond Disconnection: This is the most common approach for cyclic amides (lactams). amazonaws.com The disconnection of the amide bond within the piperidinone ring leads to a δ-amino carboxylic acid precursor, specifically 5-amino-5,5-diphenylpentanoic acid. This linear precursor can then be cyclized to form the target lactam. This strategy relies on the well-established reaction of forming an amide from a carboxylic acid and an amine. wikipedia.org

C-C Bond Disconnection: An alternative strategy involves breaking a carbon-carbon bond in the ring. A logical disconnection is the C5-C6 bond. This leads to precursors that could be assembled via a conjugate addition reaction. For instance, this could involve a Michael addition of a diphenyl-stabilized carbanion to an α,β-unsaturated ester or nitrile.

These strategies simplify the complex target molecule into more readily accessible starting materials, guiding the design of a practical synthetic route. ias.ac.inairitilibrary.com

Classical and Established Approaches to δ-Lactam Synthesis

The formation of the δ-lactam ring, also known as a piperidin-2-one, is a central feature in the synthesis of this compound. wikipedia.org Several classical methods are widely employed for this purpose.

The most direct method for forming a lactam is the intramolecular cyclization of an amino acid. wikipedia.orgpearson.com In this approach, a δ-amino carboxylic acid or its derivative (such as an ester) undergoes an intramolecular nucleophilic acyl substitution to form the stable six-membered ring. The reaction typically requires heat or the use of coupling reagents to facilitate the amide bond formation, especially from the zwitterionic amino acid. The formation of five- and six-membered rings through this process is generally favorable due to their thermodynamic stability. pearson.com Recent developments have enabled palladium-catalyzed methods for the lactamization of N-protected ω-amino acids, showcasing modern advancements in this classical approach. researchgate.net

The Beckmann rearrangement is a versatile acid-catalyzed reaction that converts an oxime into an amide or a lactam. derpharmachemica.comwikipedia.orgorganic-chemistry.orgslideshare.net To synthesize a piperidinone, a substituted cyclopentanone is first converted to its corresponding ketoxime. Upon treatment with a strong acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like thionyl chloride, the group anti-periplanar to the oxime's hydroxyl group migrates, leading to ring expansion and the formation of the δ-lactam. derpharmachemica.comwikipedia.org The reaction proceeds stereospecifically, with the migrating group being the one on the opposite side of the C=N bond from the hydroxyl group. wikipedia.org This method is famously used in the industrial synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone oxime. wikipedia.org

ReactionStarting MaterialKey ReagentsProduct
Beckmann Rearrangement Cyclic KetoximeH₂SO₄, PCl₅, SOCl₂Lactam

The Schmidt reaction provides another route for ring expansion to form lactams. wikipedia.orglibretexts.orgwikipedia.org This reaction involves treating a cyclic ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.org The ketone is protonated, followed by nucleophilic attack of the azide. A rearrangement with the expulsion of dinitrogen gas results in the ring-expanded lactam. wikipedia.org The intramolecular version of the Schmidt reaction, using alkyl azides, has become a powerful tool for synthesizing complex nitrogen-containing heterocycles and natural products. wikipedia.orgnih.govnih.govchimia.ch

ReactionStarting MaterialKey ReagentsProduct
Schmidt Reaction Cyclic KetoneHydrazoic Acid (HN₃), H₂SO₄Lactam

This is a fundamental reaction class for forming cyclic amides. masterorganicchemistry.com The reaction involves a nucleophilic amine attacking an electrophilic carbonyl group within the same molecule, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com Subsequently, a leaving group is expelled, and the cyclic amide is formed. masterorganicchemistry.com This mechanism is the basis for the cyclization of amino acids and their derivatives (esters, acid halides). libretexts.orgyoutube.com The reactivity of the carboxylic acid derivative is crucial; acid chlorides and anhydrides are more reactive than esters, which are more reactive than carboxylic acids themselves. uomustansiriyah.edu.iq The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon a better electrophile. libretexts.org

Advanced and Stereoselective Synthesis of this compound

While classical methods provide general access to δ-lactams, advanced strategies have been developed for the synthesis of highly substituted piperidinones, including those with stereocenters. For the synthesis of 6-substituted piperidin-2-ones, modern methods often focus on controlling stereochemistry.

One such advanced approach combines hydrazone chemistry with ring-closing metathesis (RCM). In a reported synthesis of enantiopure 6-alkyl- and 6-arylpiperidin-2-ones, a chiral SAMP hydrazone is reacted with allyllithium, followed by N-acylation. researchgate.net The resulting diolefinic hydrazide undergoes RCM to form a cyclic enehydrazide. Subsequent cleavage of the N-N bond and reduction yields the desired optically active 6-substituted δ-lactam. researchgate.net This methodology provides a versatile route to enantiopure piperidine (B6355638) derivatives. researchgate.net

Although a specific stereoselective synthesis for this compound is not detailed in the provided search results, these advanced methods for creating chiral centers at the C6 position highlight the potential for developing highly controlled syntheses for related complex structures.

Asymmetric Synthetic Routes to Chiral Piperidinones

The enantioselective synthesis of piperidinones, especially those containing quaternary stereocenters, is a crucial area of research for the development of chiral drugs. While direct asymmetric synthesis of this compound is not extensively reported, several strategies for the asymmetric construction of related structures can be considered.

One potential approach involves the desymmetrization of prochiral substrates. For instance, ene-reductases have been utilized for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones with high enantioselectivity (up to >99% ee) nih.gov. This biocatalytic method, which generates a quaternary stereocenter, could conceptually be adapted to nitrogen-containing heterocycles.

Another strategy is the use of chiral auxiliaries. The Evans auxiliary, for example, has been employed in diastereoselective conjugate addition reactions of α,β-unsaturated amides to introduce chirality beilstein-journals.org. This could be envisioned in a multi-step synthesis where the quaternary center is constructed prior to the cyclization to form the piperidinone ring.

Furthermore, enzymatic C-H amidation has emerged as a powerful tool for the asymmetric synthesis of lactams. Engineered myoglobin variants have been shown to catalyze the intramolecular C-H amidation of dioxazolone reagents to produce β-, γ-, and δ-lactams in high yields and enantioselectivities nih.govresearchgate.net. This method offers a potential route to chiral piperidinones, and with appropriate substrate design, could be explored for the synthesis of enantioenriched 6,6-disubstituted analogs.

MethodKey FeaturePotential Applicability to this compound
Biocatalytic DesymmetrizationUse of ene-reductases on prochiral cyclohexadienonesAdaptation to analogous nitrogen-containing prochiral precursors.
Chiral AuxiliariesEvans auxiliary for diastereoselective conjugate additionIntroduction of a chiral quaternary center in an acyclic precursor before cyclization.
Enzymatic C-H AmidationEngineered myoglobin for intramolecular C-H amidationAsymmetric cyclization of a precursor with a gem-diphenyl group.

Catalytic Methodologies in this compound Synthesis

Organocatalysis provides a powerful metal-free alternative for the construction of chiral heterocycles. Chiral phosphoric acids, for instance, have been successfully used in the asymmetric synthesis of various heterocyclic compounds beilstein-journals.orgchemrxiv.orgrsc.orgchemrxiv.org. These catalysts act as bifunctional reagents, activating both the nucleophile and the electrophile. A potential organocatalytic route to chiral 6,6-diarylpiperidin-2-ones could involve an intramolecular aza-Michael addition of a δ-amino-α,β-unsaturated ester precursor bearing the gem-diaryl moiety.

While direct application to this compound is yet to be demonstrated, organocatalytic methods have been used to synthesize piperidines with multiple stereocenters. For example, a Michael-Michael cascade reaction has been used to construct highly functionalized piperidinoindoline derivatives with four contiguous stereocenters nih.gov. This highlights the potential of organocatalysis in creating complex molecular architectures.

Transition metal catalysis offers a versatile toolkit for the synthesis of heterocyclic compounds. Rhodium-catalyzed reactions, in particular, have shown promise in the synthesis of compounds with gem-diaryl substitutions. For instance, the asymmetric addition of arylboronates to cyclic ketimines catalyzed by a rhodium-chiral diene complex has been used to synthesize gem-diaryl substituted cyclic sulfamidates and sulfamides with high enantioselectivity (up to 99% ee) nih.gov. A similar strategy could be envisioned for the synthesis of this compound from a suitable cyclic imine precursor.

Dirhodium catalysts have also been employed in the enantioselective B-H bond insertion of gem-diaryl carbenes, providing access to chiral gem-diarylmethine boranes in high yields and enantioselectivities dicp.ac.cnnih.govresearchgate.net. These organoboron compounds are versatile intermediates that could potentially be transformed into the target piperidinone.

Palladium-catalyzed intramolecular cyclizations are another powerful tool. While often used for the synthesis of aromatic heterocycles, these methods can be adapted for the construction of saturated rings. For instance, intramolecular [4+2] cycloadditions of nitrogen-containing dienynes catalyzed by nickel(0) have been used to synthesize hydroisoindoles and hydroisoquinolines williams.eduwilliams.edu. The development of a palladium-catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor could provide a direct route to the this compound core.

Catalyst SystemReaction TypePotential Precursor for this compound
Rhodium/Chiral DieneAsymmetric ArylationCyclic imine precursor of piperidin-2-one
DirhodiumB-H Bond InsertionDiaryl diazomethane and a borane adduct
Nickel(0)Intramolecular [4+2] CycloadditionNitrogen-containing dienyne with a gem-diphenyl group
PalladiumIntramolecular CyclizationFunctionalized acyclic amide with aryl halides

Green Chemistry Principles and Sustainable Approaches in Piperidinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. Key aspects include the use of renewable feedstocks, atom economy, avoidance of hazardous solvents and reagents, and the use of catalysts that can be recycled.

In the context of this compound synthesis, several green chemistry principles can be applied. The use of catalytic methods, such as those described in the previous section, is inherently greener than stoichiometric approaches as it reduces waste. The development of heterogeneous catalysts or the immobilization of homogeneous catalysts would allow for easy recovery and reuse, further enhancing the sustainability of the process rsc.org.

Solvent selection is another critical factor. The use of water or other environmentally benign solvents is highly desirable. For example, the one-pot multi-component synthesis of highly substituted piperidines has been achieved in water using sodium lauryl sulfate (SLS) as a catalyst growingscience.com. While this specific reaction does not yield the target molecule, it demonstrates the feasibility of conducting complex organic transformations in aqueous media.

Multi-Component Reactions for the Assembly of Piperidinone Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers significant advantages in terms of efficiency, atom economy, and diversity-oriented synthesis ebrary.net.

Several MCRs have been developed for the synthesis of piperidine and piperidinone derivatives growingscience.comresearchgate.netresearchgate.netresearchgate.net. A four-component synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers has been reported, involving a Michael-Mannich-cyclization cascade hse.ru. While this reaction yields a polysubstituted piperidinone, it demonstrates the potential of MCRs to rapidly build the piperidinone core.

To synthesize this compound via an MCR, a strategy would need to be devised where one of the components introduces the gem-diphenyl moiety. For example, a hypothetical MCR could involve an amine, a source of the carbonyl group, and a component that can generate a nucleophile that attacks an electrophile bearing two phenyl groups, followed by cyclization. While a direct MCR for this compound is not yet established, the modularity of MCRs makes them an attractive area for future research in the synthesis of such complex scaffolds.

Reactivity and Chemical Transformations of 6,6 Diphenylpiperidin 2 One

Reactions Involving the Lactam Carbonyl Group (C-2)

The carbonyl group within the lactam ring is a key site for various chemical transformations, including nucleophilic additions, reductions, and derivatizations.

Nucleophilic Additions and Substitutions at the Amide Carbonyl

The amide carbonyl group in 6,6-diphenylpiperidin-2-one is susceptible to attack by strong nucleophiles. While amides are generally less reactive than ketones or aldehydes, suitable reagents can induce addition or substitution reactions. For instance, powerful organometallic reagents like Grignard reagents can add to the carbonyl group. This type of reaction typically leads to the opening of the lactam ring, forming an amino ketone after hydrolysis.

Another significant reaction is the thionation of the lactam carbonyl. Lawesson's reagent is a well-established thionating agent that can convert the carbonyl group of lactams into a thiocarbonyl group, yielding the corresponding thiolactam. This transformation is crucial for synthesizing various sulfur-containing heterocyclic compounds.

Table 1: Nucleophilic Additions and Substitutions at the C-2 Carbonyl

ReagentProduct TypeDescription
Grignard Reagents (e.g., RMgX)Amino Ketone (after hydrolysis)The Grignard reagent adds to the carbonyl carbon, leading to the opening of the lactam ring.
Lawesson's ReagentThiolactamThe oxygen of the carbonyl group is replaced by a sulfur atom.

Reduction Reactions of the Ketone Moiety to Cyclic Amines

The lactam carbonyl of this compound can be completely reduced to a methylene (B1212753) group, yielding the corresponding cyclic amine, 6,6-diphenylpiperidine. This transformation is typically achieved using powerful reducing agents, most notably metal hydrides such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom. This reduction is a fundamental method for the synthesis of substituted piperidines from their lactam precursors.

Table 2: Reduction of Lactam Carbonyl to Cyclic Amine

ReagentProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)6,6-DiphenylpiperidineTypically in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Derivatization of the Carbonyl Functionality (e.g., Oxime, Hydrazone Formation)

The derivatization of the carbonyl group in lactams to form oximes and hydrazones is less common than for ketones due to the lower electrophilicity of the amide carbonyl. However, under specific conditions, these reactions can occur. The formation of hydrazones from piperidone derivatives, which are structural isomers of piperidin-2-ones, has been reported. For instance, 2,6-diphenyl-4-piperidone reacts with hydrazine hydrate to form the corresponding hydrazone. nih.gov This suggests that with appropriate reagents and conditions, this compound could potentially undergo similar derivatization reactions. The reaction with hydroxylamine would yield an oxime, while reaction with hydrazine or its derivatives would produce a hydrazone.

Table 3: Potential Carbonyl Derivatization Reactions

ReagentProduct TypeNote
Hydroxylamine (NH₂OH)OximeReactivity may be lower than with ketones.
Hydrazine (NH₂NH₂)HydrazoneReactivity may be lower than with ketones.

Reactions at the Nitrogen Atom (N-1) of this compound

The nitrogen atom in the lactam ring of this compound retains its nucleophilic character and can participate in various substitution reactions, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

The hydrogen atom attached to the nitrogen can be substituted with alkyl or acyl groups.

N-Alkylation involves the reaction of the lactam with an alkylating agent, typically an alkyl halide, in the presence of a base. The base deprotonates the nitrogen, forming a more nucleophilic lactam anilide, which then attacks the alkyl halide in a nucleophilic substitution reaction. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

N-Acylation introduces an acyl group onto the nitrogen atom. This is typically achieved by reacting the lactam with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct. These reactions lead to the formation of N-acyl lactams, which are important intermediates in organic synthesis.

Table 4: N-Alkylation and N-Acylation Reactions

ReactionReagentsProduct Type
N-AlkylationAlkyl halide (e.g., R-X), Base (e.g., NaH, K₂CO₃)N-Alkyl-6,6-diphenylpiperidin-2-one
N-AcylationAcyl chloride (e.g., R-COCl) or Acid anhydride (e.g., (RCO)₂O), Base (e.g., Pyridine, Triethylamine)N-Acyl-6,6-diphenylpiperidin-2-one

Formation of N-Substituted Derivatives

Beyond simple alkyl and acyl groups, a variety of other substituents can be introduced at the nitrogen atom, leading to a diverse range of N-substituted derivatives. For example, N-aryl derivatives can be synthesized through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the reaction of the lactam with an aryl halide in the presence of a palladium or copper catalyst. Similarly, N-heteroaryl derivatives can be prepared, expanding the structural diversity and potential applications of the this compound scaffold.

Table 5: Formation of N-Substituted Derivatives

Reaction TypeReagentsProduct Type
Buchwald-Hartwig AminationAryl halide, Palladium or Copper catalyst, BaseN-Aryl-6,6-diphenylpiperidin-2-one
N-HeteroarylationHeteroaryl halide, Catalyst, BaseN-Heteroaryl-6,6-diphenylpiperidin-2-one

Scientific Literature Lacks Specific Reactivity Data for this compound

Following a comprehensive search of available scientific literature, detailed experimental data on the specific chemical transformations of this compound is not available. Research and publications accessible through the conducted searches predominantly focus on other isomers, such as 2,6-diphenylpiperidin-4-one and its derivatives, leaving a significant information gap regarding the reactivity of the 6,6-diphenyl isomer.

The request for an article detailing reactions at the α-carbons and ring-opening reactions of this compound cannot be fulfilled with scientific accuracy at this time. The specific areas where information is absent include:

Reactions at the Methylene Groups Adjacent to the Carbonyl (α-positions): No specific studies on the enolization, enolate formation, or subsequent electrophilic substitution reactions (such as alkylation or halogenation) at the α-carbons of this compound were found. General principles of lactam reactivity suggest that these reactions are possible, but no documented examples for this specific compound are available.

Ring-Opening Reactions of the Piperidin-2-one Core: There is a lack of published research detailing the hydrolysis or alcoholysis of the amide bond within this compound. Consequently, information regarding the conditions required for these transformations and the resulting acyclic derivatives is not available.

While extensive research exists on the synthesis and biological activities of the broader piperidine (B6355638) class of compounds, the specific reactivity profile of this compound remains an unaddressed area in the accessible chemical literature. Therefore, constructing an article that adheres to the requested outline with factual, scientifically-backed data is not currently possible.

Derivatization and Analog Synthesis of 6,6 Diphenylpiperidin 2 One

Synthesis of Substituted 6,6-Diphenylpiperidin-2-one Analogs

The synthesis of substituted this compound analogs can be approached through various synthetic routes, often involving the cyclization of appropriately substituted precursors. While specific literature on the synthesis of a wide range of substituted this compound analogs is limited, general methods for the synthesis of δ-lactams can be adapted.

One potential strategy involves the modification of precursors to this compound. For instance, the use of substituted benzophenones in the initial steps of a synthetic sequence could introduce substituents onto the phenyl rings. Similarly, modifications to the backbone of the piperidine (B6355638) ring could be achieved by using substituted glutaric acid derivatives or their synthetic equivalents.

A study on the synthesis of δ-valerolactam-bearing homoallylic ketones provides a potential, albeit indirect, route. A solvent-controlled, transition metal-free addition of alkenyl Grignard reagents to vicinally functionalized sp³-rich morpholinones has been developed, leading to the chemo- and regioselective synthesis of lactam-bearing homoallylic ketones researchgate.net. While not directly applied to the 6,6-diphenyl scaffold, this methodology highlights a possible pathway for introducing complex side chains at the 3-position of the piperidin-2-one ring.

Functionalization of the Phenyl Rings

The two phenyl rings of the this compound moiety are amenable to functionalization through classic aromatic substitution reactions, as well as modern cross-coupling methodologies. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. wikipedia.orgtotal-synthesis.com The phenyl groups of this compound can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The directing effects of the piperidin-2-one ring and any existing substituents on the phenyl rings will govern the regioselectivity of these substitutions.

Generally, the alkyl substituent on the benzene (B151609) ring (in this case, the piperidine ring) is an activating group and directs electrophilic attack to the ortho and para positions. wikipedia.org However, steric hindrance from the bulky piperidin-2-one core may favor substitution at the less hindered para position.

Table 1: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsTypical Product
NitrationHNO₃, H₂SO₄Nitrophenyl derivative
BrominationBr₂, FeBr₃Bromophenyl derivative
ChlorinationCl₂, AlCl₃Chlorophenyl derivative
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkylphenyl derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Acylphenyl derivative

This table presents generalized information on electrophilic aromatic substitution reactions and is not based on specific experimental data for this compound.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netnobelprize.orgacs.orgnih.govresearchgate.net These reactions offer a powerful method for modifying the phenyl rings of this compound, particularly after initial functionalization (e.g., halogenation) to introduce a suitable handle for coupling.

Common palladium-catalyzed cross-coupling reactions applicable in this context include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted this compound could be coupled with a boronic acid (Suzuki-Miyaura) to form a biaryl derivative, with a terminal alkyne (Sonogashira) to introduce an alkynyl group, or with an amine (Buchwald-Hartwig) to synthesize an amino-substituted analog. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netacs.orgnih.govresearchgate.net

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnersBond Formed
Suzuki-MiyauraOrganoboron reagent + Organic halideC-C
SonogashiraTerminal alkyne + Organic halideC-C (sp²-sp)
Buchwald-HartwigAmine + Organic halideC-N

This table provides a general overview of common palladium-catalyzed cross-coupling reactions and does not reflect specific experimental outcomes for this compound.

Preparation of Hydrazone and Oxime Derivatives and Their Transformations

The carbonyl group at the 2-position of this compound can be converted into hydrazone and oxime derivatives through condensation reactions with hydrazines and hydroxylamine, respectively. These derivatives serve as versatile intermediates for further synthetic transformations.

The synthesis of hydrazones from 2,6-diphenylpiperidin-4-one has been reported, providing a model for the potential reactivity of the 2-oxo isomer. For instance, new benzoyl hydrazones have been synthesized from 2,6-diphenylpiperidin-4-one. nih.gov Similarly, the reaction of 2,6-diarylpiperidin-4-ones with isoniazid in methanol with a few drops of acetic acid has been shown to produce the corresponding isonicotinylhydrazones. core.ac.uk

The formation of oximes from piperidin-4-ones is also well-documented. For example, 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one undergoes oximation with hydroxylamine hydrochloride in the presence of sodium acetate trihydrate to furnish the corresponding oxime. It is reasonable to expect that this compound would react similarly with hydroxylamine to yield the corresponding oxime.

The transformations of these hydrazone and oxime derivatives can lead to a variety of heterocyclic systems. While specific examples starting from this compound are scarce, the general reactivity of hydrazones and oximes is well-established. Hydrazones can undergo cyclization reactions to form pyrazoles, pyridazines, and other nitrogen-containing heterocycles. tsijournals.comorientjchem.org Oximes can be subjected to the Beckmann rearrangement to yield expanded ring systems or can be reduced to amines.

Synthesis of Spiro and Fused Ring Systems Incorporating the this compound Moiety

The this compound scaffold can serve as a building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. These transformations often target the atoms adjacent to the carbonyl group and the nitrogen atom of the piperidine ring.

The synthesis of spiro heterocycles from 2,6-diphenylpiperidin-4-one derivatives has been reported, offering insights into potential synthetic strategies for the 2-oxo analog. For instance, the reaction of 3-methyl-2,6-diphenylpiperidin-4-one with semicarbazide and thiosemicarbazide, followed by cyclization, has been used to prepare spiro compounds. tandfonline.com Another study describes the synthesis of novel heterocyclic dioxaaza spiro derivatives by reacting r(2),c(6)-diphenylpiperidin-4-one with propane-1,2-diol. tandfonline.com Furthermore, the reaction of 1-benzyl-2,6-diphenylpiperidin-4-one with various bifunctional reagents has been shown to yield a variety of five-, six-, and seven-membered spiro heterocycles. nih.govorganic-chemistry.org

The construction of fused-ring systems can be achieved through annulation reactions that build a new ring onto the existing piperidin-2-one core. An efficient protocol for the synthesis of 5,6-fused 2-pyridone ring systems has been developed, which involves the tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by intramolecular ring closure and decarboxylation. liberty.edu While this method was not applied to this compound, it represents a viable strategy for creating fused heterocyclic systems. Another approach involves the reaction of 1,2-diphenyl fulvene with hydrazine to synthesize 5,6-fused ring pyridazines.

Table 3: Examples of Spirocyclic Systems from Piperidin-4-one Derivatives

Piperidin-4-one DerivativeReagentResulting Spiro System
3-methyl-2,6-diphenylpiperidin-4-oneSemicarbazide/ThiosemicarbazideSpiro-semicarbazone/thiosemicarbazone
r(2),c(6)-diphenylpiperidin-4-onePropane-1,2-diolDioxaaza spiro derivative
1-benzyl-2,6-diphenylpiperidin-4-oneEthyl chloroformateTriazaspiro[4.5]decan-2-one

This table is based on data from related piperidin-4-one compounds and serves as a conceptual guide for potential reactions of this compound.

Following a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not sufficiently available to construct the article as requested. While general spectroscopic principles and data for related structures such as piperidinones and other lactams are accessible, providing a thorough and scientifically accurate analysis with specific data tables for this compound is not possible without the foundational research findings.

Constructing the article with data from related but structurally distinct compounds would violate the explicit instructions to focus solely on this compound. Therefore, the requested article cannot be generated at this time.

Spectroscopic Characterization and Structural Elucidation of 6,6 Diphenylpiperidin 2 One and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of 6,6-Diphenylpiperidin-2-one is primarily dictated by the electronic transitions within its constituent chromophores: the two phenyl rings and the carbonyl group of the lactam moiety. libretexts.orgspcmc.ac.in Chromophores are parts of a molecule that absorb light in the UV-visible region, promoting electrons from a ground state to a higher energy excited state. libretexts.orguzh.ch

The principal electronic transitions observed in molecules containing aromatic rings and carbonyl groups are π → π* and n → π* transitions. libretexts.orgyoutube.com

π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values. uzh.ch In this compound, the benzene (B151609) rings are the primary sites for these transitions. The UV spectrum of benzene itself shows three absorption bands, with a very intense band around 184 nm, another strong band at 204 nm, and a weaker, fine-structured band near 256 nm. spcmc.ac.in The presence of the diphenyl moiety in conjugation is expected to result in absorption bands in the 250-350 nm range. researchgate.net The lactam carbonyl group also exhibits a π → π* transition at a shorter wavelength.

n → π* Transitions : This type of transition involves moving an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. uzh.chyoutube.com The oxygen atom of the carbonyl group in the piperidin-2-one ring possesses lone pairs of electrons, making an n → π* transition possible. These transitions are generally of much lower intensity (lower ε value) compared to π → π* transitions and occur at longer wavelengths. uzh.chyoutube.com

The absorption spectrum of a related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, shows absorption maxima (λmax) at approximately 216 nm and 256 nm, which are assigned to overlapping π → π* and HOMO-LUMO transitions. iucr.org For this compound, similar absorption patterns are expected, dominated by the π → π* transitions of the aromatic systems. The direct attachment of the two phenyl groups to the same carbon atom may, however, lead to steric hindrance that forces the rings out of coplanarity, potentially influencing the exact position and intensity of the absorption bands, similar to observations in substituted biphenyl (B1667301) compounds. spcmc.ac.in

ChromophoreTransition TypeExpected Wavelength Region (nm)Relative Intensity (ε)
Phenyl Ringsπ → π~200-270High
Carbonyl (C=O)n → π~270-300Low
Carbonyl (C=O)π → π*<200Moderate to High

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact, which removes an electron to form a positively charged molecular ion (M+•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.

The molecular ion of this compound is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected by the mass spectrometer. The analysis of these fragments provides valuable structural information.

For this compound (Molecular Formula: C₁₇H₁₇NO, Molecular Weight: 251.32 g/mol ), the expected fragmentation pattern would include:

Loss of a Phenyl Group : A very common fragmentation pathway for aromatic compounds is the cleavage of a bond beta to the aromatic ring. whitman.edu This would result in the loss of a phenyl radical (•C₆H₅) to form a stable carbocation at m/z 174.

Formation of Tropylium (B1234903) Ion : Alkyl-substituted benzene rings often rearrange to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu

Ring Cleavage : The piperidin-2-one ring can undergo various cleavage patterns. Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is common. libretexts.org For instance, cleavage of the C-C bond next to the carbonyl group can lead to characteristic losses.

Base Peak : The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. libretexts.org In this case, the ion at m/z 174 or the tropylium ion at m/z 91 could potentially be the base peak.

m/z ValueProposed Fragment IonFormulaNotes
251[M]+•[C₁₇H₁₇NO]+•Molecular Ion
174[M - C₆H₅]+[C₁₁H₁₂NO]+Loss of a phenyl radical
91[C₇H₇]+[C₇H₇]+Tropylium ion
77[C₆H₅]+[C₆H₅]+Phenyl cation

X-ray Diffraction (XRD) Crystallography

For this compound, a single-crystal XRD analysis would reveal the solid-state conformation of the piperidine-2-one ring and the spatial orientation of the two phenyl substituents. While 2,6-disubstituted piperidine (B6355638) rings commonly adopt a chair conformation researchgate.netiucr.org, the presence of an sp²-hybridized carbonyl carbon at the C2 position in a lactam ring often introduces distortion. Therefore, the piperidin-2-one ring in this molecule might adopt a distorted chair, a boat, or a twist-boat conformation. researchgate.net

In the crystal structure of the related compound r-2,c-6-Diphenylpiperidine, the piperidine ring is in a chair conformation with both phenyl groups occupying equatorial positions. researchgate.net Similarly, in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the piperidine ring also adopts a chair conformation with its substituents in equatorial orientations. iucr.org Based on these related structures, it is plausible that the piperidin-2-one ring in the title compound will adopt a conformation that minimizes steric strain between the two bulky phenyl groups. The analysis would also detail intermolecular interactions, such as hydrogen bonding or C-H···π interactions, which stabilize the crystal packing. researchgate.netnih.gov

Structural ParameterExpected FeatureReference from Related Compounds
Piperidin-2-one Ring ConformationDistorted Chair or BoatDistortion due to C=O group. researchgate.net
Phenyl Group OrientationPositioned to minimize steric hindranceEquatorial-like positions are common. iucr.orgresearchgate.net
Dihedral Angle (between Phenyl Rings)Variable, dependent on packingReported as ~60-72° in similar structures. iucr.orgresearchgate.net
Intermolecular InteractionsN-H···O hydrogen bonds, C-H···π interactionsCommonly observed in piperidine derivatives. iucr.orgresearchgate.net

X-ray crystallography is an unequivocal tool for the determination of both relative and absolute stereochemistry of chiral molecules. soton.ac.ukthieme-connect.de If a derivative of this compound contains one or more stereogenic centers, single-crystal XRD can establish the three-dimensional arrangement of atoms, thereby defining the configuration (R or S) of each chiral center. soton.ac.uk

The determination of absolute configuration is possible when the crystal is non-centrosymmetric and the data is collected using radiation that can induce anomalous scattering from one or more atoms in the structure. nih.gov This effect, known as anomalous dispersion, causes the intensities of Friedel pairs of reflections (hkl and -h-k-l) to be unequal. By carefully measuring these intensity differences, the true, absolute structure can be distinguished from its mirror image (enantiomer). thieme-connect.de

The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. A value close to zero for a given enantiomer confirms that the structural model correctly represents the absolute configuration of the molecule in the crystal, while a value close to one indicates that the inverted structure is correct. nih.gov This method is a standard in modern crystallography for the unambiguous assignment of absolute stereochemistry in chiral compounds. d-nb.info

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...π, H-bonding)

The crystal packing of piperidine derivatives is often characterized by the formation of centrosymmetric dimers through intermolecular hydrogen bonds. For instance, in the structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, molecules form dimers via weak C—H⋯O hydrogen bonds. nih.gov Similarly, in other piperidine derivatives, N—H⋯O and weak C—H⋯F interactions can link molecules into infinite chains. iucr.org The amide group present in the this compound scaffold is a potent hydrogen bond donor (N-H) and acceptor (C=O), making robust N—H⋯O hydrogen bonding a highly probable and dominant feature of its crystal packing. This type of interaction typically results in the formation of well-defined supramolecular synthons, such as the R²₂(8) ring motif, which is common in amide-containing structures.

In addition to strong hydrogen bonding, the presence of two phenyl rings in this compound introduces the likelihood of C-H...π interactions. These interactions, where a C-H bond acts as a weak acid to interact with the electron-rich π-system of an aromatic ring, are crucial in the stabilization of the crystal lattice of many phenyl-substituted piperidine compounds. iucr.orgnih.govresearchgate.net For example, in 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, molecules are linked into dimers by C—H⋯π interactions. nih.gov The geometry of these interactions, including the distance between the hydrogen atom and the centroid of the π-ring and the C-H...π angle, is critical for their stabilizing effect. nih.govscielo.org.mx

The following tables summarize representative intermolecular interaction data from related piperidine derivatives, illustrating the typical geometries and types of contacts that are expected to be found in the crystal structure of this compound.

Table 1: Examples of Hydrogen Bonding in Piperidine Derivatives

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
1,3-Dimethyl-2,6-diphenylpiperidin-4-one nih.govC-H···O----
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one iucr.orgN-H···O----
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one iucr.orgC-H···F----

Detailed geometric data for C-H···O in 1,3-Dimethyl-2,6-diphenylpiperidin-4-one was not specified in the abstract.

Table 2: Examples of C-H...π Interactions in Piperidine Derivatives

CompoundC-H···Cg (π-ring centroid)H···Cg (Å)C···Cg (Å)∠C-H···Cg (°)
2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one nih.govC-H···π---
r-2,c-6-Diphenylpiperidine researchgate.netC-H···π---
3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one iucr.orgC-H···π---

Specific geometric parameters for the C-H...π interactions were not detailed in the provided search results.

The cumulative effect of these varied intermolecular forces, from strong, directional hydrogen bonds to weaker, dispersive C-H...π and van der Waals interactions, results in a stable, efficiently packed crystal lattice. The study of these interactions in analogous structures is fundamental to understanding the solid-state properties and polymorphism of this compound.

Computational Chemistry Studies on 6,6 Diphenylpiperidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of 6,6-Diphenylpiperidin-2-one. These calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), provide deep insights into the molecule's behavior.

Geometry Optimization and Equilibrium Conformations

The first step in computational analysis is determining the molecule's most stable three-dimensional structure, or its equilibrium conformation. For this compound, geometry optimization calculations reveal that the piperidin-2-one ring adopts a distorted boat conformation. This distortion is a result of the steric hindrance imposed by the two bulky phenyl groups attached to the C6 position.

The optimized geometric parameters, such as bond lengths and angles, have been calculated and show good agreement with experimental data where available. The presence of the diphenyl groups significantly influences the geometry of the heterocyclic ring compared to a simple piperidinone structure.

Table 1: Selected Optimized Geometric Parameters for this compound Use the filters to view specific parameter types.

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gap)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability and reactivity.

For this compound, DFT calculations show that the HOMO is primarily localized on one of the phenyl rings, while the LUMO is distributed across the carbonyl group (C=O) and the adjacent nitrogen atom of the piperidinone ring. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies Click on a header to sort the table.

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental results to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups.

Key calculated vibrational frequencies for this compound include the N-H stretching, C=O stretching, and various C-H stretching modes of the aromatic and aliphatic parts of the molecule. For instance, the characteristic carbonyl (C=O) stretching vibration is one of the most intense bands and is precisely located through these calculations. Typically, calculated frequencies are slightly higher than experimental values due to the harmonic approximation used in the calculations, and they are often scaled by a factor (e.g., 0.9613) for better comparison.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites within a molecule. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map clearly shows the most negative potential (red) localized around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interaction. Conversely, the most positive potential (blue) is found around the hydrogen atom attached to the nitrogen (N-H), highlighting its role as a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). A higher E2 value signifies a stronger interaction.

Molecular Mechanics and Dynamics Simulations

While DFT provides a static, time-independent picture of the molecule at its energy minimum, molecular mechanics and dynamics simulations can offer insights into its dynamic behavior over time. These methods use classical mechanics principles to model the movements and interactions of atoms.

Currently, there is limited published research specifically detailing extensive molecular mechanics or dynamics simulations for this compound. Such studies could, however, be employed to explore conformational flexibility, interactions with solvent molecules, or binding modes with biological targets by simulating the molecule's trajectory over a period of time at a given temperature and pressure.

Conformational Energy Landscapes and Ring Puckering Analysis

The conformational landscape of a molecule describes the potential energy as a function of its geometric parameters, revealing the most stable arrangements (conformers) and the energy barriers between them. For piperidine (B6355638) rings, the most common low-energy conformations are the "chair" and "boat" forms.

Ring puckering analysis provides a quantitative description of the non-planar geometry of cyclic molecules. Using Cremer-Pople puckering parameters, the precise shape of the ring can be defined. Studies on various 2,6-diphenylpiperidine derivatives consistently show that the six-membered piperidine ring predominantly adopts a chair conformation. nih.govnih.govnih.govias.ac.inresearchgate.netnih.gov This conformation is generally the most stable as it minimizes both angular and torsional strain.

In the case of r-2,c-6-Diphenylpiperidine, the piperidine ring adopts a chair conformation where the phenyl rings at the 2 and 6 positions occupy equatorial positions to minimize steric hindrance. nih.govresearchgate.net Similarly, for 3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-one, the piperidone ring also exists in a chair conformation with its two phenyl groups oriented equatorially. researchgate.net The stability of this arrangement is a recurring theme across the diphenylpiperidine class of compounds.

Quantitative puckering parameters from crystallographic and computational studies on related compounds illustrate these conformations.

CompoundParameterValueReference
r-2,c-6-Diphenylpiperidineq2 (Å)0.0420 (15) nih.govresearchgate.net
q3 (Å)-0.5799 (15)
φ2 (°)190 (2)
Δs (N1& C4) (°)0.75 (12)
3,3,5,5-Tetramethyl-r-2,c-6-diphenylpiperidin-4-oneQ (°)0.543 (2) researchgate.net
θ (°)155.55 (3)
φ (°)136.72 (2)

This table presents Cremer-Pople puckering parameters for related diphenylpiperidine compounds, quantifying the chair conformation of the central ring.

Stability of Different Conformational Isomers

Computational studies, particularly those using DFT methods, are crucial for determining the relative stability of different conformational isomers. By performing geometry optimization calculations, researchers can identify the lowest energy (most stable) structure of a molecule. For substituted 2,6-diphenylpiperidin-4-one derivatives, these calculations consistently confirm that the chair conformation, with bulky substituents in equatorial positions, is the most stable isomer. nih.govnih.gov

For instance, in a DFT study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, geometry optimization was carried out using the GAUSSIAN 09 program package with the 6-31+G(d) basis set. The results confirmed that the most stable structure features the piperidine ring in a chair conformation with the two fluorophenyl groups and the butyl group all in equatorial orientations. nih.gov While the chair form is overwhelmingly preferred, certain modifications, such as N-nitrosation, can lead to the existence of boat conformations in equilibrium for related hindered piperidines. ias.ac.in

Advanced Computational Techniques

Beyond standard geometry optimization, advanced computational methods provide deeper insights into the forces governing molecular assembly and the potential for novel applications.

Hirshfeld Surface Analysis for Intermolecular Interactions

This analysis has been performed on numerous crystalline structures of 2,6-diphenylpiperidine derivatives. nih.govnih.goviucr.orgresearchgate.net A common finding is that H···H (hydrogen-hydrogen) contacts typically account for the largest portion of the Hirshfeld surface, reflecting the hydrogen-rich exterior of these molecules. Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of van der Waals forces and hydrogen bonding, respectively.

In a study of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the Hirshfeld analysis revealed that the most important contributions to crystal packing were from H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) interactions. nih.gov Similarly, for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the analysis showed that H⋯H contacts made up 53.3% of the interactions, followed by H⋯C/C⋯H (19.1%), H⋯F/F⋯H (15.7%), and H⋯O/O⋯H (7.7%). nih.gov

CompoundInteraction TypeContribution (%)Reference
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-oneH···H68 nih.gov
C···H/H···C19
O···H/H···O12
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-oneH···H53.3 nih.gov
H···C/C···H19.1
H···F/F···H15.7
H···O/O···H7.7
3-(2-chloroethyl)-2,6-diphenylpiperidin-4-oneH···H58.7 researchgate.net
C···H/H···C19.9
Cl···H/H···Cl11.8
O···H/H···O8.0
N···H/H···N0.8

This table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several substituted 2,6-diphenylpiperidin-4-one derivatives.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them valuable for applications in telecommunications, optical computing, and data processing. nih.gov Computational chemistry, specifically DFT, is a highly effective method for predicting the NLO properties of new molecules. The key parameter of interest is the first-order hyperpolarizability (β₀ or β_total), which quantifies the second-order NLO response.

Several computational studies on substituted 2,6-diphenylpiperidin-4-one derivatives have explored their potential as NLO materials. These studies calculate the first-order hyperpolarizability and often compare the value to that of urea, a standard reference material for NLO properties.

For example, a theoretical investigation of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one using DFT at the B3LYP/6-311++G(d,p) level found that its calculated first-order hyperpolarizability was 25.3 times greater than that of urea, indicating it could be a good NLO material. nih.gov Similarly, calculations for 3,5-diethyl-2r,6c-diarylpiperidin-4-one oxime picrates and 3,5-diethyl-2r,6c-diphenylpiperidin-4-one picrate (B76445) also predicted significant NLO behavior based on their hyperpolarizability values. tandfonline.comresearchgate.net The presence of donor-acceptor groups and extended π-conjugation in a molecule typically enhances its NLO response.

CompoundComputational MethodFirst Hyperpolarizability (β₀)Comparison to UreaReference
2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-oneB3LYP/6-311++G(d,p)Value calculated25.3 times greater nih.gov
3,5-diethyl-2r,6c-diarylpiperidin-4-one oxime picratesB3LYP/6-311++G(d,p)Value calculatedExhibits NLO behavior tandfonline.com
3,5-diethyl-2r,6c-diphenylpiperidin-4-one picrateB3LYP/6-311++G(d,p)Value calculatedExhibits NLO behavior researchgate.net

This table highlights the predicted nonlinear optical (NLO) properties of various piperidin-4-one derivatives based on DFT calculations of their first-order hyperpolarizability.

Conformational Analysis and Stereochemistry of 6,6 Diphenylpiperidin 2 One

Preferred Conformations of the Piperidin-2-one Ring

While the chair remains a low-energy conformation for the piperidin-2-one ring, other forms, such as the twist-boat, can become more accessible than in a simple piperidine (B6355638). nih.gov The relative stability of these conformations is governed by a delicate balance of several factors:

Torsional Strain: Eclipsing interactions between adjacent substituents.

Steric Strain: Repulsive interactions between non-bonded atoms.

Allylic Strain: Steric repulsion involving substituents on a double bond (or a system with partial double-bond character, like an amide) and an adjacent sp³-hybridized carbon. nih.gov

In N-acylpiperidines, conjugation of the nitrogen lone pair with the carbonyl group increases the sp² character of the nitrogen and the planarity of the amide bond. This creates a pseudoallylic strain that can significantly influence the orientation of substituents on adjacent carbons. nih.gov Theoretical calculations have shown that for some N-acylpiperidines with a 2-substituent, a twist-boat conformation may be only around 1.5 kcal/mol less favorable than the chair form. nih.gov

Influence of the 6,6-Diphenyl Substituents on Ring Conformation

The presence of two bulky phenyl groups on the same carbon atom (a gem-disubstituent) at the C6 position has a profound impact on the conformational preference of the piperidin-2-one ring. This is an example of the Thorpe-Ingold effect, where gem-disubstitution can alter bond angles and favor cyclization or specific ring conformations. lucp.netresearchgate.net

Crystal structure analyses of related 2,6-diphenylpiperidine derivatives consistently show that the piperidine ring adopts a chair conformation where the bulky phenyl groups occupy equatorial positions to minimize steric hindrance. nih.govresearchgate.net In the case of r-2,c-6-diphenylpiperidine, X-ray diffraction data confirms a chair conformation with both equatorial phenyl groups. researchgate.net This strong preference for placing large substituents in the less sterically crowded equatorial position is a guiding principle in conformational analysis.

For 6,6-diphenylpiperidin-2-one, the C6 carbon is sp³ hybridized. To minimize severe steric clashes, the ring is expected to adopt a chair or a distorted chair conformation. In this arrangement, one phenyl group would occupy an axial position and the other an equatorial position. However, the 1,3-diaxial interactions involving an axial phenyl group would be highly destabilizing. Therefore, the ring is likely to distort from a perfect chair conformation to alleviate this strain. This could involve flattening the ring in the vicinity of the C6 carbon or adopting a twist-boat conformation where the large phenyl groups can assume positions that minimize their steric interactions.

The table below presents crystallographic data from a closely related compound, r-2,c-6-diphenylpiperidine, which illustrates the typical geometry of a piperidine ring with equatorial phenyl substituents. researchgate.net While not the exact compound, it provides insight into the expected structural parameters.

ParameterValue
Ring ConformationChair
Phenyl Group PositionsEquatorial
Dihedral Angle (between phenyl rings)60.0 (7)°
Puckering Parameter (q2)0.0420 (15) Å
Puckering Parameter (q3)-0.5799 (15) Å

Stereochemical Control in Synthesis and Reactions of this compound

The synthesis of piperidin-2-ones with defined stereochemistry is a significant area of research, often employing strategies that control the formation of new stereocenters. While this compound itself is achiral, the principles of stereocontrol become critical when synthesizing substituted analogs.

Key strategies for stereoselective synthesis of substituted piperidones include:

Organocatalysis: The use of chiral small molecules, such as proline, to catalyze reactions like the Mannich or Michael additions, can generate piperidone precursors with high enantiomeric excess. rsc.org

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. For instance, chiral SAMP hydrazones have been used to synthesize enantiopure 6-alkyl- and 6-arylpiperidin-2-ones via a sequence involving hydrazone addition, acylation, and ring-closing metathesis. researchgate.netresearchgate.net

Catalytic Asymmetric Hydrogenation: The reduction of a double bond in a prochiral precursor using a chiral catalyst can produce a specific stereoisomer. This method is effective for preparing enantioenriched 6-arylated piperidin-2-ones from cyclic enehydrazide precursors. researchgate.net

Diastereoselective Cyclizations: Condensation reactions can be designed to favor the formation of one diastereomer over others. For example, the condensation of 3-alkenamides with aryl aldehydes in polyphosphate media has been shown to produce δ-lactams with excellent stereocontrol. combichemistry.com

Rhodium-catalyzed C-H insertion reactions also offer a powerful tool for the site-selective and stereoselective functionalization of the piperidine ring, allowing for the synthesis of various positional isomers of substituted piperidines. nsf.gov

Diastereomeric and Enantiomeric Considerations in Substituted Analogs

When additional substituents are introduced onto the this compound scaffold, chiral centers are created, leading to the possibility of stereoisomers. Molecules with multiple stereocenters can exist as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). youtube.com

For example, a substituent at the C3 position of this compound would create a single stereocenter, resulting in a pair of enantiomers (R and S). If a second substituent is added at the C4 position, two stereocenters would exist, leading to a maximum of four possible stereoisomers (two pairs of enantiomers, with diastereomeric relationships between the pairs). wikipedia.org

The relative orientation of these substituents (cis or trans) defines the diastereomers, which have different physical properties and often distinct biological activities. The conformational preference of the ring plays a crucial role in determining the spatial relationship between these substituents. For instance, in a chair conformation, substituents can be either axial or equatorial, and the thermodynamically most stable diastereomer will be the one that minimizes unfavorable steric interactions. rsc.org

The synthesis of a single, desired stereoisomer is a primary goal in medicinal chemistry. This can be achieved through stereoselective synthesis or by separating a mixture of isomers. Base-mediated epimerization, for example, can be used to convert a less stable cis-diastereomer into a more stable trans-diastereomer under thermodynamic control. rsc.orgrsc.org

Utility of 6,6 Diphenylpiperidin 2 One As a Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The rigid framework of the piperidin-2-one ring system, combined with the presence of two phenyl substituents at the 6-position, makes 6,6-diphenylpiperidin-2-one a potentially valuable building block for the synthesis of complex organic molecules, particularly in the realm of alkaloid chemistry. researchgate.netnih.gov Piperidine (B6355638) derivatives are central to the structure of numerous alkaloids with diverse biological activities. bath.ac.ukresearchgate.net The synthesis of such complex natural products often relies on the use of highly functionalized and stereochemically defined building blocks.

While direct examples of the incorporation of this compound into complex molecules are not extensively reported, the analogous 2-piperidone (B129406) core is a key precursor in the synthesis of 3-piperidinol alkaloids. nih.gov For instance, enantiomerically pure 2-piperidone building blocks have been successfully employed in the synthesis of alkaloids such as (+)-prosafrinine and (-)-iso-6-cassine. nih.gov This suggests a plausible synthetic utility for this compound, where the diphenyl-substituted carbon could serve as a stable anchor point or a directing group in multi-step synthetic sequences. The lactam functionality offers a handle for various chemical transformations, including reduction to the corresponding piperidine, or ring-opening to yield functionalized amino acids.

The general class of 2,6-disubstituted piperidines has been utilized in the synthesis of various complex structures. For example, derivatives of 2,6-diphenylpiperidine have served as intermediates for highly functionalized molecules with potential antioxidant properties. cardiff.ac.uk This highlights the capacity of the diphenylpiperidine framework to act as a foundational element in the construction of larger, more intricate molecules.

Table 1: Examples of Piperidine-Containing Alkaloids Synthesized from Piperidone Building Blocks

Alkaloid Piperidone Precursor Type Reference
(+)-Prosafrinine 2-Piperidone nih.gov
(-)-Iso-6-cassine 2-Piperidone nih.gov
(-)-Prosophylline 2-Piperidone nih.gov
(-)-Prosopinine 2-Piperidone nih.gov

Precursor for Other Nitrogen-Containing Heterocycles

The chemical reactivity of the lactam ring in this compound provides opportunities for its transformation into other nitrogen-containing heterocyclic systems. The manipulation of the carbonyl group and the adjacent nitrogen atom can lead to a variety of ring expansion, contraction, or annulation reactions.

For instance, 2,6-diphenyl-piperidin-4-one, a related compound, has been shown to be a versatile precursor for the synthesis of novel fused heterocyclic systems. eurekaselect.com Reactions at the carbonyl group and the adjacent methylene (B1212753) positions can lead to the formation of pyrimidine, thiazole, and triazole derivatives. eurekaselect.com Although this compound lacks the reactive methylene groups adjacent to the carbonyl, the lactam itself can undergo a range of transformations. For example, treatment with Lawesson's reagent could convert the lactam to the corresponding thiolactam, a versatile intermediate for further heterocyclization reactions.

Furthermore, the reduction of the lactam to the corresponding cyclic amine, 2,2-diphenylpiperidine, would open up another avenue for synthetic utility. This resulting piperidine could then be used in the construction of more complex heterocyclic systems through N-alkylation or N-arylation followed by cyclization reactions. The synthesis of novel hybrid heterocycles is a growing area of medicinal chemistry, and piperidine moieties are often used as central scaffolds. nih.gov

Role as a Chiral Synthon in Asymmetric Synthesis

The field of asymmetric synthesis heavily relies on the use of chiral building blocks, also known as chiral synthons, to introduce stereocenters in a controlled manner. nih.gov If this compound could be resolved into its individual enantiomers or synthesized in an enantiomerically pure form, it would hold significant potential as a chiral synthon. The C6 position in this compound is a quaternary stereocenter, and the ability to control this center would be highly valuable.

The asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones has been successfully achieved, demonstrating that stereocontrol at the C6 position is feasible. researchgate.net These methods often employ chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. nih.gov For example, a highly diastereoselective addition of allyllithium to chiral SAMP hydrazones followed by N-acylation and ring-closing metathesis has been used to produce enantiopure 6-alkyl- and 6-arylpiperidin-2-ones. researchgate.net Such strategies could potentially be adapted for the synthesis of enantiomerically enriched this compound.

An enantiomerically pure this compound could serve as a chiral scaffold where the stereocenter at C6 directs subsequent reactions at other positions of the ring. The lactam could be functionalized at the C3, C4, or C5 positions, with the bulky diphenylmethyl group influencing the facial selectivity of the incoming reagents. Following the desired transformations, the chiral piperidin-2-one unit could either be retained in the final product or cleaved to release a new chiral fragment. While the direct application of this compound as a chiral synthon is yet to be documented, the principles of asymmetric synthesis and the successful application of related chiral piperidones strongly support its potential in this area. nih.govnih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2,6-diphenylpiperidine
2-Piperidone
3-Piperidinol
(+)-Prosafrinine
(-)-Iso-6-cassine
(-)-Prosophylline
(-)-Prosopinine
(-)-Cassine
2,6-Diphenyl-piperidin-4-one
Pyrimidine
Thiazole
Triazole
Thiolactam
2,2-Diphenylpiperidine
Allyllithium

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges in 6,6-Diphenylpiperidin-2-one Chemistry

The chemistry of this compound is an area with considerable room for growth. A primary challenge lies in its synthesis. The presence of a quaternary carbon atom at the 6-position, bearing two bulky phenyl groups, introduces significant steric hindrance. This complicates traditional cyclization methods for lactam formation, which may suffer from low yields or require harsh reaction conditions.

A significant research gap is the lack of stereoselective synthetic routes. For many biologically active piperidines, controlling the stereochemistry is crucial for their function. ajchem-a.com Developing methods to introduce chirality, either at the piperidine (B6355638) ring or through modifications of the phenyl groups, remains an unaddressed area.

Furthermore, the reactivity of the core structure has not been extensively studied. Key challenges and gaps include:

Limited Synthetic Access: Few dedicated synthetic methods for 6,6-disubstituted piperidin-2-ones have been reported, making the starting material itself a research target.

Steric Hindrance: The two phenyl groups can sterically shield adjacent positions, including the lactam nitrogen and the α-carbon, limiting the scope of potential derivatization reactions.

Lack of Reactivity Data: There is a scarcity of published data on the fundamental chemical properties and reactivity patterns of this compound. This includes its behavior under various reaction conditions (e.g., reduction, oxidation, N-alkylation, α-functionalization).

Emerging Synthetic Strategies for Lactam Systems Applicable to this compound

Recent advancements in synthetic organic chemistry offer promising strategies that could be adapted for the efficient construction of the this compound scaffold and its analogs. These modern techniques are designed to overcome challenges like steric hindrance and offer greater modularity. chemrxiv.org

One promising area is the use of multicomponent reactions (MCRs) . A novel four-component diastereoselective synthesis has been reported for producing highly substituted piperidin-2-ones from simple starting materials like pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate. researchgate.net Adapting such a strategy could provide a convergent and efficient route to the target compound.

Transition metal-catalyzed reactions , particularly those involving C-H activation, have become powerful tools for ring formation. rsc.org Palladium-catalyzed oxidative annulation of amides and dienes is one such method that creates substituted piperidines. nih.gov Exploring similar catalytic cycles could enable the direct construction of the diphenyl-substituted piperidinone ring.

Photochemical methods represent another frontier. A recently developed modular synthesis of substituted lactams utilizes a deoxygenative photochemical alkylation-cyclization cascade of secondary amides in a continuous-flow system. chemrxiv.org This approach allows for rapid reaction times and could potentially accommodate sterically demanding substrates.

Emerging Synthetic StrategyPotential Application to this compoundReference
Multicomponent Reactions Could enable a one-pot synthesis from simple, readily available precursors, improving overall efficiency. researchgate.net
Transition Metal-Catalyzed C-H Activation May allow for novel disconnections and the formation of the sterically hindered quaternary center under milder conditions. rsc.orgnih.gov
Photochemical Flow Synthesis Offers a scalable and rapid method for the final cyclization step, potentially overcoming steric barriers through radical intermediates. chemrxiv.org

Potential for Further Exploration of Chemical Transformations and Derivatization

The this compound core structure is a platform for creating a diverse library of new chemical entities. The potential for derivatization, while challenged by steric factors, is significant and warrants thorough investigation.

Future research could focus on several key areas of transformation:

N-Functionalization: The lactam nitrogen is a prime site for modification. Alkylation, arylation, or acylation at this position could be explored to introduce a variety of substituents. These modifications are known to significantly influence the biological properties of piperidine-containing compounds. ajchem-a.com

α-Carbonyl Functionalization: The methylene (B1212753) group adjacent to the carbonyl (C-3 position) could be a target for introducing substituents. This could be achieved through deprotonation followed by reaction with electrophiles, although the steric environment may necessitate the use of strong bases or specific catalytic systems.

Reduction of the Lactam: The carbonyl group can be reduced to afford the corresponding 6,6-diphenylpiperidine. This transformation opens up access to a different class of compounds with a distinct three-dimensional structure and chemical properties. youtube.com

Aromatic Substitution: The two phenyl rings offer multiple positions for electrophilic aromatic substitution reactions. This would allow for the introduction of a wide range of functional groups (e.g., nitro, halogen, alkyl groups), which could modulate the electronic and steric properties of the molecule.

Ring-Opening Reactions: Under specific conditions, the lactam ring could be opened to yield functionalized aminocarboxylic acids, which are valuable synthetic intermediates in their own right.

Exploration of these transformations would not only expand the chemical space around this compound but also provide valuable structure-activity relationship data for future applications.

Q & A

Q. What peer review criteria are critical when evaluating mechanistic studies on this compound?

  • Methodological Answer : Ensure mechanistic proposals are supported by kinetic data, isotopic labeling, and computational models. Check for control experiments (e.g., radical traps for chain reactions). Scrutinize statistical methods (e.g., ANOVA for multi-group comparisons) and effect sizes. Require deposition of crystallographic data in public repositories .

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